3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-quinazolinedione
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Overview
Description
3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-quinazolinedione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinedione core, substituted with a chlorophenyl group and a trifluoromethyl-pyridinyl-piperazino moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-quinazolinedione typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, pyridine derivatives, and piperazine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-quinazolinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinedione derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinedione derivatives with additional functional groups, while substitution reactions can introduce various substituents at the chlorophenyl group .
Scientific Research Applications
3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-quinazolinedione has several scientific research applications:
Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis.
Biology: It is investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research explores its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole: Shares a similar chlorophenyl and trifluoromethyl group but has a different core structure.
5-(trifluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a trifluoromethyl group and a triazole core.
Uniqueness
3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-quinazolinedione is unique due to its quinazolinedione core combined with the chlorophenyl and trifluoromethyl-pyridinyl-piperazino moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H19ClF3N5O2 |
---|---|
Molecular Weight |
501.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H19ClF3N5O2/c25-16-2-4-17(5-3-16)33-22(34)19-13-18(6-7-20(19)30-23(33)35)31-9-11-32(12-10-31)21-8-1-15(14-29-21)24(26,27)28/h1-8,13-14H,9-12H2,(H,30,35) |
InChI Key |
SGNAIJLAYMAINM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC3=C(C=C2)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=NC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
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